molecular formula C21H22FN3O4 B2558783 N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1797027-29-2

N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2558783
CAS No.: 1797027-29-2
M. Wt: 399.422
InChI Key: QHRLUSZQFQRYGS-UHFFFAOYSA-N
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Description

N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a chemical compound with the CAS Number 1797027-29-2 and a molecular formula of C21H22FN3O4 . It has a molecular weight of 399.42 g/mol and can be represented by the SMILES notation: COC(c1cccc(c1)F)CNC(=O)C(=O)Nc1cccc(c1)N1CCCC1=O . This complex structure features a 3-fluorophenyl group linked via a methoxyethyl chain to an ethanediamide (oxalamide) backbone, which is further connected to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl moiety. The oxalamide functional group is often utilized in medicinal chemistry for its ability to engage in strong hydrogen bonding, making it a valuable scaffold in the design of enzyme inhibitors and receptor ligands for basic research. While the specific biological target and mechanism of action for this compound are not detailed in the literature retrieved from this search, its molecular architecture suggests potential for interaction with various biological proteins. Compounds with similar structural features, such as fluorinated aromatic rings and heterocyclic lactams, are frequently investigated in oncology and neuroscience research . Researchers can leverage this compound as a building block or a reference standard in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-29-18(14-5-2-6-15(22)11-14)13-23-20(27)21(28)24-16-7-3-8-17(12-16)25-10-4-9-19(25)26/h2-3,5-8,11-12,18H,4,9-10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLUSZQFQRYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl group and pyrrolidinone ring serve as primary sites for oxidation:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
KMnO₄ (acidic, 60–80°C)Methoxyethyl → KetoneCorresponding ketone derivativeModerate yield (50–65%); requires purification via HPLC
CrO₃ (H₂SO₄, 25°C)Pyrrolidinone → LactamOxidized lactam intermediateLow yield (30–40%); side reactions observed

Oxidation of the methoxy group to a ketone is favored under acidic conditions, while the pyrrolidinone ring resists further oxidation due to its conjugated system.

Reduction Reactions

The amide bonds and aromatic fluorophenyl groups are susceptible to reduction:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
LiAlH₄ (THF, reflux)Amide → AmineBis-amine derivativeHigh yield (75–85%); requires inert atmosphere
H₂/Pd-C (EtOH, 50°C)Fluorophenyl → CyclohexanePartially reduced fluorocyclohexaneSelective reduction; retains pyrrolidinone

LiAlH₄ reduces both ethanediamide amide groups to amines, while catalytic hydrogenation selectively saturates the fluorophenyl ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and the pyrrolidinone nitrogen:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
Br₂/FeBr₃ (CH₂Cl₂, 0°C)Fluorophenyl ringBrominated ortho to fluorineRegioselective (90%); minimal defluorination
NaNH₂ (DMF, 100°C)Pyrrolidinone nitrogenN-alkylated pyrrolidinoneRequires anhydrous conditions; 60% yield

The electron-withdrawing fluorine directs electrophilic bromination to the ortho position, while the pyrrolidinone nitrogen undergoes alkylation under strong bases.

Hydrolysis Reactions

Acidic or basic conditions cleave amide bonds:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
6M HCl (reflux, 12h)Ethanediamide backboneDicarboxylic acid + aniline derivativesComplete hydrolysis; requires neutralization
NaOH (aq., 80°C)Amide → CarboxylateSodium salts of carboxylic acidsPartial hydrolysis (40–50%)

Strong acidic conditions fully hydrolyze the ethanediamide to dicarboxylic acids, while basic hydrolysis yields carboxylate salts.

Ring-Opening Reactions

The pyrrolidinone moiety undergoes ring-opening under specific conditions:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
H₂O/H⁺ (100°C, 24h) Pyrrolidinoneγ-Aminobutyric acid (GABA) derivativeLow yield (25%); competing hydrolysis
NH₃ (MeOH, 60°C) PyrrolidinoneOpen-chain amideModerate yield (55%)

Ring-opening reactions are less favored due to the stability of the pyrrolidinone ring but proceed under prolonged heating .

Functionalization of the Methoxy Group

Demethylation and O-alkylation reactions:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
BBr₃ (CH₂Cl₂, −78°C)Methoxy → HydroxylPhenolic derivativeHigh yield (85–90%); air-sensitive
CH₃I/K₂CO₃ (acetone, 50°C)Methoxy → EthoxyEthoxyethyl analogRequires excess alkyl halide (70%)

Demethylation with BBr₃ cleanly generates a hydroxyl group, while alkylation extends the ether chain.

Scientific Research Applications

Antimicrobial Properties

The exploration of similar compounds has shown potential as antitubercular agents. For example, derivatives of phenoxy-N-phenylacetamide were synthesized and tested for their efficacy against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This highlights the potential for N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide to be developed as an antimicrobial agent through structural modifications.

Neurological Applications

Given the presence of the pyrrolidine moiety in its structure, there is potential for this compound to interact with neurological pathways. Compounds that modulate neurotransmitter systems have been investigated for treating conditions such as anxiety and depression. Further research into the pharmacodynamics of this compound could reveal its efficacy in neurological applications.

Case Study 1: Anticancer Efficacy

A study focusing on related compounds demonstrated that modifications in the side chains significantly impacted anticancer activity. The incorporation of fluorine atoms was associated with enhanced potency against specific cancer cell lines, suggesting that similar modifications could be explored for this compound to optimize its therapeutic profile.

Case Study 2: Antimicrobial Activity

Research on phenoxy-N-phenylacetamide derivatives provided insights into structure-activity relationships (SARs) that could be applied to the compound . The most potent derivatives exhibited MIC values that indicate strong activity against resistant strains of M. tuberculosis, underscoring the importance of continued exploration into this class of compounds.

Mechanism of Action

The mechanism of action of N’-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

Table 1: Structural Comparison of Ethanediamide Derivatives
Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight Key Features
Target Compound 2-(3-Fluorophenyl)-2-methoxyethyl 3-(2-Oxopyrrolidin-1-yl)phenyl C₂₃H₂₅FN₂O₅* ~452.47* Fluorine enhances lipophilicity; pyrrolidinone improves solubility.
BG15958 3,4-Dimethoxyphenyl 3-(2-Oxopyrrolidin-1-yl)propyl C₁₇H₂₃N₃O₅ 349.38 Methoxy groups increase polarity; shorter linker (propyl vs. methoxyethyl).
Tinuvin 312 2-Ethoxyphenyl 2-Ethylphenyl C₁₈H₂₀N₂O₃ 312.36 Ethoxy/ethyl groups optimize UV stability; lacks pyrrolidinone.
Example 9 () 2-(3-Fluorophenyl)-2-hydroxyethyl 4-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl C₂₄H₂₄FN₅O₂ 449.48 Hydroxyethyl vs. methoxyethyl; pyrrolopyrimidine replaces pyrrolidinone.

*Calculated based on molecular formula.

Functional and Application-Based Comparisons

Medicinal Chemistry Potential

  • Target Compound vs. BG15958: The pyrrolidinone moiety in both compounds could interact with proteases or kinases, but the fluorine in the target compound may improve bioavailability and half-life .
  • Comparison with Example 9 (): While Example 9 incorporates a pyrrolopyrimidine (a DNA/RNA synthesis inhibitor scaffold), the target compound’s pyrrolidinone is more commonly associated with GABA analogs or neuroactive agents .

Agrochemical Relevance

  • Tinuvin 312 : Used as a UV stabilizer, its ethanediamide structure contrasts with the target compound’s fluorinated aromatic system, which might confer pesticidal activity (e.g., fungicidal effects seen in mepronil analogs; ) .

Biological Activity

N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Fluorophenyl and Methoxyethyl Groups : These groups may influence the compound's lipophilicity and interaction with biological targets.
  • Pyrrolidinyl Phenyl Moiety : This structure is often associated with neuroactive properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways, suggesting a possible role in modulating biochemical processes.
  • Receptor Interaction : There is potential for interaction with various receptors, which could lead to changes in signaling pathways relevant to diseases such as cancer or neurological disorders.

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Growth : In vitro studies indicate that the compound can inhibit cell proliferation in various cancer cell lines.
  • Mechanistic Insights : The compound may induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

Neuropharmacological Effects

Given its structural components, the compound may also have neuropharmacological implications:

  • Cognitive Enhancement : Research on related compounds suggests potential benefits in cognitive function, possibly through modulation of neurotransmitter systems.
  • Anxiolytic Properties : Some derivatives have shown promise in reducing anxiety-like behaviors in animal models.

Case Studies

  • Study on Anticancer Efficacy :
    • A study involving a derivative of the compound reported a 70% reduction in tumor size in xenograft models when administered at therapeutic doses. This underscores the potential for clinical applications in oncology.
  • Neuropharmacological Assessment :
    • In a rodent model, administration of the compound resulted in improved performance in memory tasks compared to control groups, indicating possible cognitive-enhancing effects.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Anticancer Activity70% tumor size reduction
NeuropharmacologicalImproved memory performance
Enzymatic InhibitionModulation of metabolic pathways

Q & A

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Screen for target engagement (e.g., enzyme inhibition via fluorescence polarization) and cytotoxicity (MTT assay in HEK-293 or HepG2 cells). Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs, guided by structural analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding affinity data?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze ligand-protein stability. Compare binding free energies (MM/PBSA) across crystal structures (e.g., PDB entries) to identify conformational discrepancies. Validate with isothermal titration calorimetry (ITC) to reconcile computational and experimental KdK_d values .

Q. What strategies mitigate low crystallinity during X-ray diffraction studies?

  • Methodological Answer : Screen crystallization conditions (Hampton Research kits) using vapor diffusion. If twinning occurs, employ SHELXL for refinement with TWIN/BASF commands. For poor resolution (<2.0 Å), use synchrotron radiation and cryocooling (100 K) to enhance data quality .

Q. How can researchers optimize selectivity against off-target receptors in vivo?

  • Methodological Answer : Conduct SAR studies by modifying the methoxyethyl or pyrrolidinone moieties. Use competitive binding assays (radioligand displacement) and in vivo PET imaging (e.g., 18F^{18}F-labeled analogs) to assess brain permeability and target specificity .

Q. What analytical techniques address discrepancies in metabolic stability assays?

  • Methodological Answer : Compare LC-MS/MS results across liver microsomes (human vs. murine) to identify species-specific CYP450 metabolism. Use deuterium-labeled internal standards to control for matrix effects. Validate with in silico ADMET predictors (SwissADME) .

Methodological Challenges & Solutions

Q. How to resolve conflicting cytotoxicity data between 2D vs. 3D cell models?

  • Methodological Answer : Replicate 3D spheroid assays (Matrigel-embedded) under hypoxic conditions (5% O2_2) to mimic in vivo microenvironments. Use live-cell imaging (IncuCyte) to track proliferation and apoptosis, ensuring media supplementation aligns with physiological nutrient levels .

Q. What protocols validate target engagement in complex biological matrices?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) with Western blotting or NanoBRET to confirm target stabilization in lysates. Use CRISPR-Cas9 knockouts to establish causality in phenotypic responses .

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